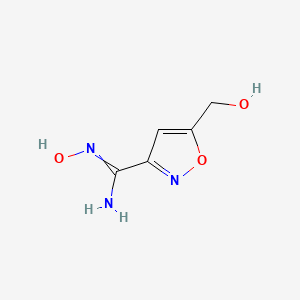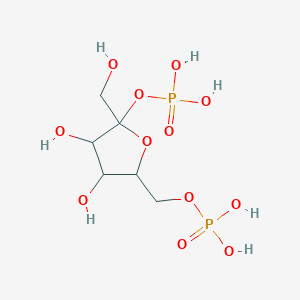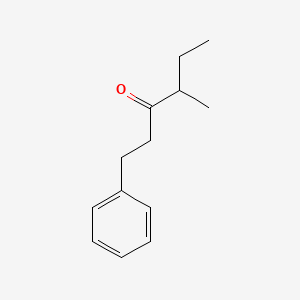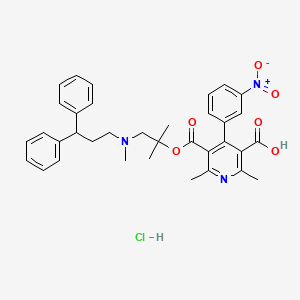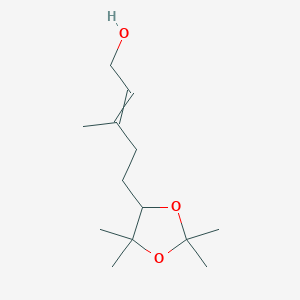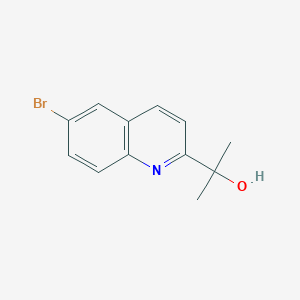![molecular formula C26H35FO6 B13865390 [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)
[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betamethasone 17-butyrate is a synthetic corticosteroid used primarily in dermatology for its potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis. This compound is a derivative of betamethasone, which is known for its high efficacy in reducing inflammation and suppressing the immune response.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 17-butyrate involves the esterification of betamethasone with butyric acid. The process typically includes the following steps:
Activation of Butyric Acid: Butyric acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated butyric acid is then reacted with betamethasone in an anhydrous solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure Betamethasone 17-butyrate.
Industrial Production Methods: Industrial production of Betamethasone 17-butyrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of betamethasone and butyric acid are esterified using industrial-scale reactors.
Continuous Purification: The crude product is continuously purified using large-scale chromatography or crystallization units to ensure high purity and yield.
化学反応の分析
Types of Reactions: Betamethasone 17-butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone 17-butyrate-21-acetate.
Reduction: Reduction reactions can convert the ketone group in the betamethasone structure to a hydroxyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the betamethasone structure, altering its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation Products: Betamethasone 17-butyrate-21-acetate.
Reduction Products: Betamethasone 17-butyrate with a hydroxyl group.
Substitution Products: Halogenated derivatives of Betamethasone 17-butyrate.
科学的研究の応用
Betamethasone 17-butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of corticosteroids.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for therapeutic use.
作用機序
Betamethasone 17-butyrate exerts its effects through several mechanisms:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.
Immunosuppressive Action: It reduces the activity of immune cells such as T-lymphocytes and macrophages, thereby decreasing the immune response.
Molecular Targets: The compound binds to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes.
類似化合物との比較
Betamethasone 17-butyrate is compared with other corticosteroids such as:
Betamethasone Valerate: Similar in structure but differs in the ester group, which affects its potency and duration of action.
Clobetasol Propionate: A more potent corticosteroid with a higher risk of side effects.
Hydrocortisone Butyrate: A less potent corticosteroid with a better safety profile.
Uniqueness: Betamethasone 17-butyrate is unique due to its balanced potency and safety profile, making it suitable for long-term use in treating chronic skin conditions.
特性
分子式 |
C26H35FO6 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19?,20-,23-,24-,25+,26?/m0/s1 |
InChIキー |
JVMKMVBXZBLQMS-CFVAKXCYSA-N |
異性体SMILES |
CCCC(=O)OC1([C@H](CC2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
正規SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


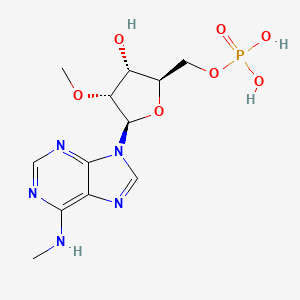
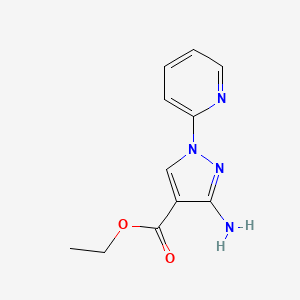
![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)
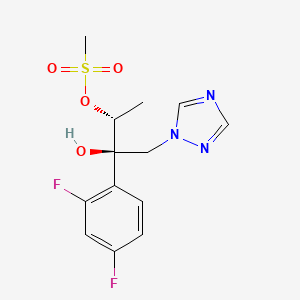
![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
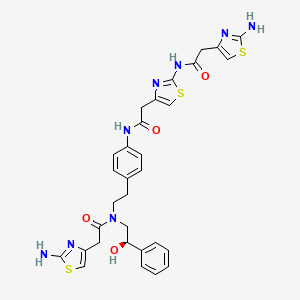
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)
